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Compound of Interest

Compound Name: 4-methylpent-1-en-3-one

CAS No.: 1606-47-9

Cat. No.: B154558

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

unsaturated ketone, 4-methylpent-1-en-3-one. This document includes tabulated Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside

detailed experimental protocols for acquiring such spectra. The information presented is

intended to support researchers in the identification, characterization, and quality control of this

compound in various scientific and drug development applications.

Spectroscopic Data
The following sections present the available quantitative spectroscopic data for 4-methylpent-
1-en-3-one in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete experimental dataset for 4-methylpent-1-en-3-one is not readily available in

public spectral databases, typical chemical shift ranges for similar α,β-unsaturated ketones can

be used for prediction and preliminary analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b154558#bc-rfq
https://www.benchchem.com/product/b154558/docs?utm_src=pdf-body#spectroscopic-profile-of-4-methylpent-1-en-3-one-a-technical-guide
https://www.benchchem.com/product/b154558/docs?utm_src=pdf-body#spectroscopic-profile-of-4-methylpent-1-en-3-one-a-technical-guide
https://www.benchchem.com/product/b154558/docs?utm_src=pdf-body#spectroscopic-profile-of-4-methylpent-1-en-3-one-a-technical-guide
https://www.benchchem.com/product/b154558/docs?utm_src=pdf-body#spectroscopic-profile-of-4-methylpent-1-en-3-one-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154558?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (Proton NMR):

Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

=CH₂ (vinyl) 5.8 - 6.5 dd

=CH- (vinyl) 6.0 - 6.8 dd

-CH(CH₃)₂ 2.8 - 3.2 septet

-CH(CH₃)₂ 1.0 - 1.2 d

¹³C NMR (Carbon-13 NMR):

Carbon Predicted Chemical Shift (δ, ppm)

C=O (carbonyl) 195 - 205

=CH₂ (vinyl) 125 - 135

=CH- (vinyl) 135 - 150

-CH(CH₃)₂ 35 - 45

-CH(CH₃)₂ 15 - 25

Infrared (IR) Spectroscopy
The IR spectrum of 4-methylpent-1-en-3-one is characterized by the following key absorption

bands indicative of its functional groups.

Functional Group Absorption Range (cm⁻¹) Intensity

C=O (α,β-unsaturated ketone) 1670 - 1690 Strong

C=C (alkene) 1610 - 1640 Medium

=C-H (vinyl) 3010 - 3095 Medium

C-H (alkane) 2870 - 2960 Medium-Strong
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Mass Spectrometry (MS)
The electron ionization mass spectrum of 4-methylpent-1-en-3-one exhibits a distinct

fragmentation pattern. The major fragments are summarized below.[1][2]

m/z Relative Intensity (%) Possible Fragment

55 99.99 [C₃H₃O]⁺ or [C₄H₇]⁺

27 20.30 [C₂H₃]⁺

43 18.80 [C₃H₇]⁺ or [CH₃CO]⁺

41 11.20 [C₃H₅]⁺

70 11.00 [M - CO]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Weigh 5-10 mg of purified 4-methylpent-1-en-3-one into a clean, dry vial.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃).

Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR

tube to remove any particulate matter.

Cap the NMR tube and ensure the exterior is clean.
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¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: -2 to 13 ppm

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 0 to 220 ppm

Number of Scans: 1024 or higher (depending on sample concentration)

Relaxation Delay: 2-5 seconds

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption line shapes.

Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for

¹H and 77.16 ppm for ¹³C).

Integrate the signals in the ¹H spectrum.
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Perform peak picking to identify the chemical shifts of all signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 4-methylpent-1-en-3-one.

Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g.,

attenuated total reflectance - ATR, or salt plates for neat liquid).

Sample Preparation (Neat Liquid/ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent

(e.g., isopropanol or acetone) and allowing it to dry completely.

Place a single drop of neat 4-methylpent-1-en-3-one directly onto the center of the ATR

crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically perform a background correction.

Identify and label the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-methylpent-1-en-
3-one.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source.
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Sample Preparation:

Prepare a dilute solution of 4-methylpent-1-en-3-one (approximately 1 mg/mL) in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Parameters:

Injection Volume: 1 µL

Injector Temperature: 250 °C

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate

of 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-300.

Data Analysis:

Identify the peak corresponding to 4-methylpent-1-en-3-one in the total ion chromatogram

(TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak (M⁺).

Analyze the fragmentation pattern and assign structures to the major fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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